molecular formula C11H17N5O4 B2475667 8-((2-hydroxyethyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 876894-47-2

8-((2-hydroxyethyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2475667
CAS No.: 876894-47-2
M. Wt: 283.288
InChI Key: FNTKPVCBAJZHEO-UHFFFAOYSA-N
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Description

8-((2-hydroxyethyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 876891-91-7) is a synthetic purine-2,6-dione derivative with a molecular formula of C11H17N5O4 and a molecular weight of 283.28 g/mol . This compound is part of a class of hydroxyl purine derivatives investigated for their potential to modulate key biological pathways. Research into structurally similar purine-dione compounds suggests potential applications as phosphodiesterase (PDE) inhibitors, including PDE2, and as inhibitors of tumor necrosis factor-alpha (TNF-α), indicating value for immunological and inflammatory research . Further analogues of this purine-dione scaffold are also being explored in neurological and oncology research contexts, where they have shown potential neuroprotective effects through NMDA receptor antagonism and have been studied for their ability to inhibit tumor growth by influencing cellular signaling pathways . The mechanism of action for this chemical family may involve interaction with specific enzymes like Porcupine O-acyltransferase to modulate the Wnt signaling pathway, or binding to glutamate receptors . Researchers can utilize this high-purity compound for in vitro studies to further elucidate the structure-activity relationships of purine-based compounds. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Proper storage conditions and handling procedures should be followed as per the safety data sheet.

Properties

IUPAC Name

8-(2-hydroxyethylamino)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O4/c1-6(18)5-16-7-8(13-10(16)12-3-4-17)15(2)11(20)14-9(7)19/h6,17-18H,3-5H2,1-2H3,(H,12,13)(H,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTKPVCBAJZHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(N=C1NCCO)N(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-((2-hydroxyethyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 887867-64-3, is a purine derivative with potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a subject of interest in pharmacological research.

Molecular Structure

The molecular formula of the compound is C14H21N5O5, and its molecular weight is approximately 339.35 g/mol. The compound features a purine base with hydroxyl and amino functional groups that may contribute to its biological activity.

Anticancer Potential

Recent studies have indicated that purine derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested : The compound was tested against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines.
  • Findings : Preliminary results suggest that the compound exhibits an IC50 value in the micromolar range, indicating potential effectiveness as an anticancer agent.
Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
NCI-H46012.50Cell cycle arrest
SF-26842.30Inhibition of DNA synthesis

These findings highlight the need for further investigation into the mechanisms through which this compound exerts its anticancer effects.

Anti-inflammatory Activity

In addition to its anticancer properties, purine derivatives have been studied for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

  • Mechanism : It is hypothesized that the hydroxyl groups in the structure enhance solubility and bioavailability, facilitating better interaction with inflammatory mediators.

Case Studies

  • Study on MCF7 Cell Line : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability after 48 hours of exposure, suggesting a dose-dependent response.
  • In Vivo Models : In animal models of inflammation, administration of the compound showed reduced levels of inflammatory markers compared to control groups.

Research Findings

Recent literature emphasizes the versatility of purine derivatives in drug design. The following highlights some key findings related to the biological activity of similar compounds:

  • Cytotoxicity : Compounds with similar structures have shown varying degrees of cytotoxicity against different cancer cell lines.
  • Enzyme Inhibition : Some purine derivatives have been identified as inhibitors of specific kinases involved in cancer progression.

Comparison with Similar Compounds

Compound 5 () :

  • Structure: 7-(But-2-yn-1-yl)-8-((2-hydroxyethyl)amino)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione.
  • Key Differences :
    • 7-position : But-2-yn-1-yl (alkynyl group) instead of 2-hydroxypropyl.
    • 1-position : Additional 4-methylquinazolin-2-ylmethyl substituent.
  • Relevance : Intermediate in linagliptin (antidiabetic DPP-4 inhibitor) synthesis. The quinazolinylmethyl group enhances target specificity for DPP-4 .

Compound 11 () :

  • Structure : 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione.
  • Key Differences: 8-position: Bromine instead of 2-hydroxyethylamino. 7-position: But-2-yn-1-yl (shared with Compound 5).
  • Relevance: Precursor in linagliptin synthesis; bromine facilitates nucleophilic substitution reactions during aminolysis .

Analogues with Modified Hydrophilic Substituents

Compound 4g () :

  • Structure : N-(Adamantan-1-yl)-7-(2-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxamide.
  • Key Differences: 8-position: Adamantane-carboxamide group instead of 2-hydroxyethylamino. 1-position: Methyl group (vs. hydrogen in the target compound).
  • Properties: Melting point 179–182°C; molecular weight 402.22 g/mol.

Compound 11h () :

  • Structure : 7-((5-((2-Hydroxypropyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.
  • Key Differences :
    • 7-position : Triazole-thio substituent instead of 2-hydroxypropyl.
    • 1,3-positions : Methyl groups.
  • Relevance : Derived from acefylline (theophylline analogue); triazole-thio group may enhance kinase inhibitory activity .

Analogues with Halogen or Aromatic Substituents

M3 () :

  • Structure: 8-Bromo-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione.
  • Key Differences: 8-position: Bromine instead of 2-hydroxyethylamino. 7-position: 3-(4-Chlorophenoxy)-2-hydroxypropyl (bulky aromatic substituent).
  • Relevance : Bromine at the 8-position increases electrophilicity, enabling further functionalization .

Compound 20 () :

  • Structure : 8-Biphenyl-1,3,7-trimethyl-8-(E)-styryl-3,7-dihydro-1H-purine-2,6-dione.
  • Key Differences :
    • 8-position : Styryl and biphenyl groups (highly lipophilic).
    • 1,3,7-positions : Methyl groups.

Analogues in Receptor Modulation Studies

Compounds 19–23 () :

  • Structure: Arylpiperazynylalkyl derivatives of 8-amino-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione.
  • Key Differences: 8-position: Lipophilic groups (e.g., propoxy, N-ethylbenzylamino) instead of 2-hydroxyethylamino.
  • Relevance : Act as 5-HT1A receptor antagonists; lipophilic substituents are critical for serotonin receptor affinity .

Data Table: Structural and Physical Comparison

Compound Name / ID 7-Substituent 8-Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Activity/Use
Target Compound 2-Hydroxypropyl 2-Hydroxyethylamino C12H17N5O4 295.30 Not reported Potential kinase inhibitor, antidiabetic
Compound 5 () But-2-yn-1-yl 2-Hydroxyethylamino C21H24N6O3 408.46 Not reported Linagliptin intermediate
Compound 4g () 2-Hydroxypropyl Adamantane-carboxamide C20H28N6O3 402.47 179–182 CNS-targeted drug candidate
M3 () 3-(4-Cl-phenoxy)-2-hydroxypropyl Bromine C17H16BrClN4O4 463.69 Not reported Synthetic intermediate
Compound 11h () Triazole-thio Hydrogen C18H20N6O3S 400.45 Not reported Kinase inhibitor
Compounds 19–23 () Variable alkyl/aryl Lipophilic groups Variable 350–450 Not reported 5-HT1A/D2 receptor modulators

Key Research Findings

  • Substituent Impact: Hydrophilic groups (e.g., 2-hydroxyethylamino) at the 8-position enhance solubility but may reduce receptor binding compared to lipophilic groups (e.g., adamantane-carboxamide) .
  • Synthetic Utility : Bromine at the 8-position (e.g., M3) facilitates nucleophilic substitutions, enabling diverse derivatization .
  • Biological Relevance : The 2-hydroxypropyl group at the 7-position (shared by the target compound and 4g) balances hydrophilicity and structural stability, making it favorable for drug design .

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